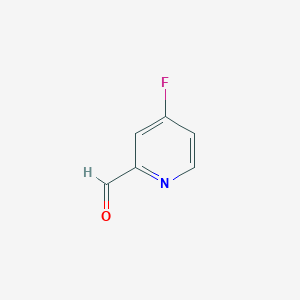![molecular formula C20H26N2O2 B1439707 N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide CAS No. 1020054-87-8](/img/structure/B1439707.png)
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide, also known as 5-Amino-2-methylphenyl-2-sec-butylphenoxypropionamide, is an organic compound with a molecular weight of 316.41 g/mol. It is a colorless solid with a melting point of 115-116°C. This compound is used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-allergic agents. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Antibacterial and Antifungal Applications
- A study by (Helal et al., 2013) synthesized a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives and screened them for antibacterial and antifungal activities. Most compounds demonstrated significant antimicrobial activities.
Aromatase Inhibitors in Cancer Treatment
- Research by (Hartmann & Batzl, 1986) explored 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors, crucial in estrogen biosynthesis inhibition, indicating potential in treating hormone-dependent breast cancer.
Pharmacological Properties
- A study by (Marsh Dt et al., 1948) investigated the effects of N-alkyl-arterenols, finding varying degrees of excitatory and inhibitory actions in pharmacological test objects.
Antisecretory Activity in Gastric Acid Secretion
- Research by (Ueda et al., 1991) synthesized N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides and tested their antisecretory activity against histamine-induced gastric acid secretion, identifying potent activity in some compounds.
Muscle Relaxant and Anticonvulsant Activities
- A study by (Tatee et al., 1986) prepared N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives and evaluated their muscle relaxant and anticonvulsant activities.
Malaria Treatment
- The optimization of an aminoacetamide scaffold as a phenotypic hit against Plasmodium falciparum was described by (Norcross et al., 2019), indicating potential in malaria treatment.
Antiviral and Immunomodulatory Effects
- Research by (Nizheharodava et al., 2020) investigated the effects of 2-amino-4,6-di-tert-butylphenol derivatives on human peripheral blood lymphocytes, revealing their antiviral properties and immunomodulatory activity.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-13(2)17-8-6-7-9-19(17)24-15(4)20(23)22-18-12-16(21)11-10-14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTPMIAKJUHDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


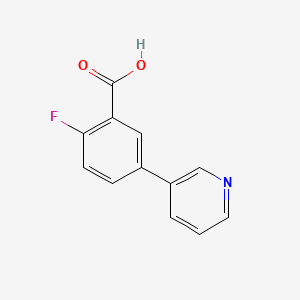
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)

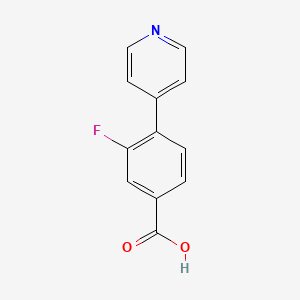
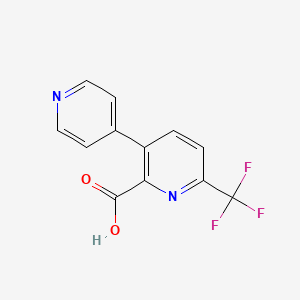


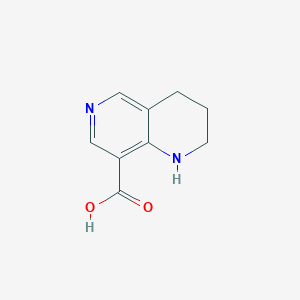
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
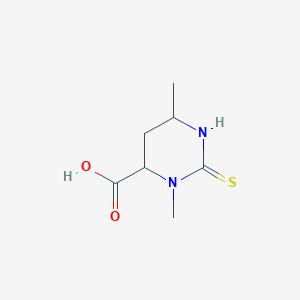

![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)
